

# Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-Methoxypyridine

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## Compound of Interest

Compound Name: 5-Iodo-2-Methoxypyridine

Cat. No.: B078208

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This document provides detailed application notes and experimental protocols for the Sonogashira coupling of **5-iodo-2-methoxypyridine** with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.<sup>[1]</sup> This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.<sup>[1][2]</sup>

## Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

- Palladium Cycle:** The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (**5-iodo-2-methoxypyridine**). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then transfers the alkyne group to the palladium(II) complex in a transmetalation step. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired 5-alkynyl-2-methoxypyridine product and regenerates the active Pd(0) catalyst.

- **Copper Cycle:** The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate, which is the key species for the transmetalation step in the palladium cycle.

Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).<sup>[3]</sup>

## Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of **5-iodo-2-methoxypyridine** with a variety of terminal alkynes. These conditions are based on established protocols for iodopyridines and can be optimized for specific substrates.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of **5-Iodo-2-Methoxypyridine**

Alkyne Substrate	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ (5 mol%), CuI (5 mol%)	$\text{Et}_3\text{N}$	DMF	65	4-12	85-95
4-Ethynylanisole	$\text{PdCl}_2(\text{PPh}_3)_2$ (5 mol%), CuI (5 mol%)	$\text{Et}_3\text{N}$	DMF	65	6-16	80-90
1-Ethynyl-4-fluorobenzene	$\text{PdCl}_2(\text{PPh}_3)_2$ (5 mol%), CuI (5 mol%)	$\text{Et}_3\text{N}$	DMF	65	6-16	82-92
Trimethylsilylacetylene	$\text{Pd}(\text{PPh}_3)_4$ (5 mol%), CuI (10 mol%)	i-Pr <sub>2</sub> NH	THF	RT-50	12-24	75-85
1-Hexyne	$\text{PdCl}_2(\text{PPh}_3)_2$ (5 mol%), CuI (5 mol%)	$\text{Et}_3\text{N}$	DMF/THF	50-65	8-18	70-85
Propargyl alcohol	$\text{Pd}(\text{PPh}_3)_4$ (5 mol%), CuI (10 mol%)	i-Pr <sub>2</sub> NH	THF	RT	12-24	65-80

Table 2: Ligand and Base Optimization for Sonogashira Coupling of **5-Iodo-2-Methoxypyridine** with Phenylacetylene

Palladium Precursor (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Pd(OAc) <sub>2</sub> (2)	PPh <sub>3</sub> (4)	Et <sub>3</sub> N	DMF	80	8	~90
Pd <sub>2</sub> (dba) <sub>3</sub> (1)	XPhos (2)	K <sub>2</sub> CO <sub>3</sub>	Dioxane	100	12	~92
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	Piperidine	DMF	65	10	~88
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5)	-	DBU	MeCN	80	6	~85

## Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of **5-iodo-2-methoxypyridine**. These are general procedures and may require optimization for specific substrates and reaction scales.

### Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a standard procedure for the coupling of **5-iodo-2-methoxypyridine** with a terminal alkyne using a palladium-copper co-catalyst system.<sup>[4]</sup>

Materials:

- **5-Iodo-2-methoxypyridine** (1.0 equiv)
- Terminal alkyne (1.1-1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>) (2-5 mol%)
- Copper(I) iodide (CuI) (5-10 mol%)
- Triethylamine (Et<sub>3</sub>N) or Diisopropylamine (i-Pr<sub>2</sub>NH) (2-3 equiv)

- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **5-iodo-2-methoxypyridine**,  $\text{PdCl}_2(\text{PPh}_3)_2$ , and  $\text{CuI}$ .
- Add the anhydrous solvent (e.g., DMF) and the amine base (e.g.,  $\text{Et}_3\text{N}$ ).
- Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst formation.
- Add the terminal alkyne dropwise to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

## Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for situations where the presence of copper is undesirable, for instance, to avoid the formation of alkyne homocoupling byproducts.[3]

Materials:

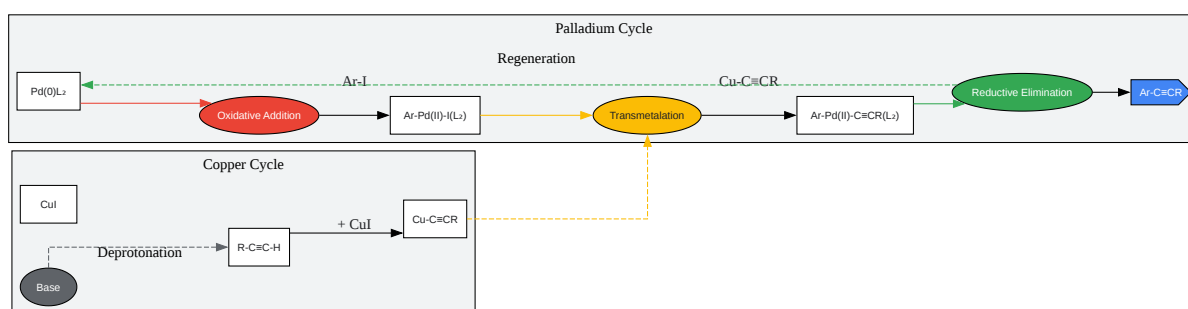
- **5-Iodo-2-methoxypyridine** (1.0 equiv)
- Terminal alkyne (1.2-1.5 equiv)
- Palladium acetate ( $\text{Pd}(\text{OAc})_2$ ) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (1 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ ) (4 mol%) or another suitable phosphine ligand
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) or Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2-3 equiv)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine **5-iodo-2-methoxypyridine**, the palladium precursor, and the phosphine ligand.
- Add the anhydrous solvent and the base.
- Stir the mixture at room temperature for 15-20 minutes.
- Add the terminal alkyne to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

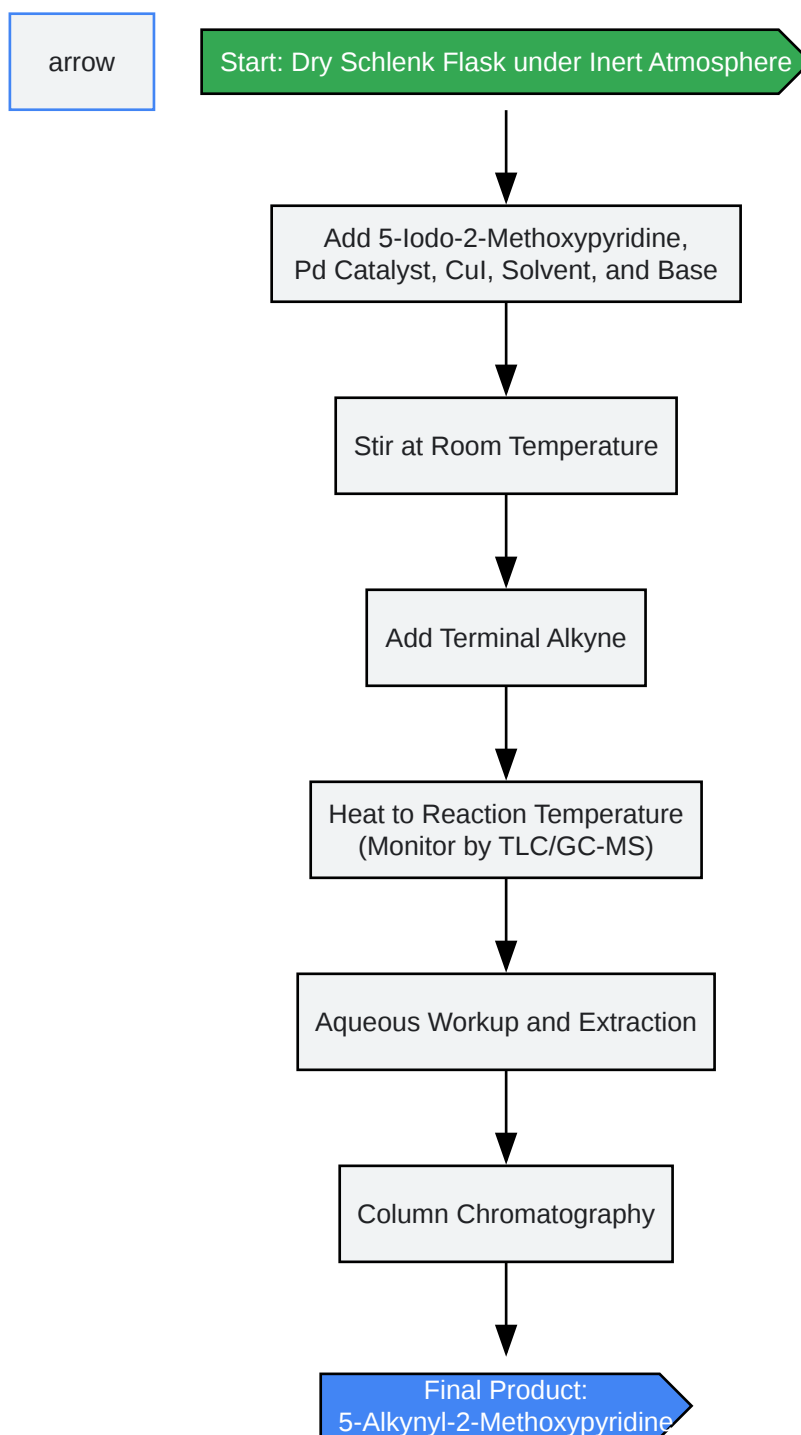
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.

## Mandatory Visualizations



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Caption: Catalytic cycles of the Sonogashira coupling reaction.



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Caption: General experimental workflow for Sonogashira coupling.



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